Dropropizine

Description

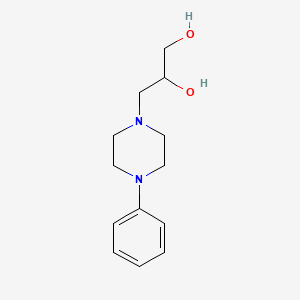

Dropropizine (C₁₃H₂₀N₂O₂; CAS 17692-31-8) is a racemic non-opiate antitussive agent chemically defined as 3-(4-phenyl-1-piperazinyl)-1,2-propanediol . It belongs to the phenylpiperazine class and acts peripherally by inhibiting cough reflex receptors, making it suitable for non-productive cough management in adults and children (>2 years) . Unlike centrally acting opioids, this compound minimizes central nervous system (CNS) side effects, though sedation remains a notable adverse effect .

Properties

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWPYVOOKLBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045624 | |

| Record name | Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17692-31-8 | |

| Record name | (±)-Dropropizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dropropizine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dropropizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dropropizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dropropizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROPROPIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0K8WHL37U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dropropizine can be synthesized by coupling 1-phenylpiperazine with glycidol (1,2-epoxy-3-hydroxypropane). This process involves the reaction of 1-phenylpiperazine with glycidol under controlled conditions to form this compound . The enantiomers of this compound can be prepared by using oxime esters and supported lipases from Pseudomonas cepacia, which allows for the separation of ®- and (S)-dropropizine with high optical and chemical yields.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same coupling reaction of 1-phenylpiperazine with glycidol. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The enantiomers are separated and purified through recrystallization to obtain the desired enantiomer with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Dropropizine undergoes various chemical reactions, including hydroxylation of the aromatic ring, N-dealkylation to form N-phenylpiperazines, and degradation of the piperazine moiety. These reactions are essential for its metabolism in the human body.

Common Reagents and Conditions: The hydroxylation reaction typically involves the use of oxidizing agents, while N-dealkylation requires specific enzymes or chemical reagents that facilitate the removal of alkyl groups from the nitrogen atom. The degradation of the piperazine moiety can occur under acidic or basic conditions, depending on the desired products.

Major Products Formed: The major products formed from the chemical reactions of this compound include hydroxylated metabolites and N-phenylpiperazines. These metabolites can be detected in human urine using gas chromatography-mass spectrometry (GC-MS), providing evidence of this compound intake.

Scientific Research Applications

Therapeutic Applications

1. Cough Suppression in Respiratory Conditions

Dropropizine has been extensively studied for its effectiveness in treating non-productive coughs related to various respiratory ailments. Clinical trials have demonstrated significant reductions in coughing frequency and nocturnal awakenings among patients treated with this compound compared to placebo .

2. Pediatric Use

A notable study involving children indicated that this compound effectively reduced cough frequency and improved sleep quality. In a trial with 258 children, significant improvements were noted after treatment with this compound over three days .

3. Safety Profile and Side Effects

While this compound is generally well-tolerated, some studies have reported mild gastrointestinal symptoms and a higher incidence of somnolence compared to levothis compound. In one study, somnolence occurred in 10.3% of patients receiving this compound versus 5.3% in those receiving levothis compound .

Comparative Efficacy

A comparative analysis between this compound and levothis compound revealed that both compounds possess similar antitussive effects; however, levothis compound may be preferred due to its lower risk of causing daytime drowsiness .

Case Studies and Research Findings

Emerging Applications

1. Combination Therapies

Recent patents have explored the combination of this compound with other agents like ambroxol to enhance therapeutic outcomes in treating coughs associated with respiratory infections . This combination aims to leverage the mucolytic properties of ambroxol alongside the antitussive effects of this compound.

2. Chronic Obstructive Pulmonary Disease (COPD)

Research indicates that this compound does not impair the efficacy of cough as part of respiratory clearance mechanisms in patients with COPD. This suggests its potential utility as a supportive treatment in chronic respiratory diseases where effective cough reflex is crucial for airway clearance .

Mechanism of Action

Dropropizine acts as a peripheral antitussive, meaning it suppresses coughing by acting on peripheral receptors and their afferent conductors. It does not affect the central nervous system, which differentiates it from opioid antitussives that can cause side effects such as constipation and respiratory depression . The molecular targets and pathways involved in its mechanism of action include the modulation of C-fiber activity, which helps reduce the cough reflex .

Comparison with Similar Compounds

Key Research Findings

- Enantiomer Specificity : Levothis compound’s reduced sedation stems from diminished blood-brain barrier penetration, as shown in rat models .

- Dosage Optimization : this compound’s 60 mg dose maintains efficacy while minimizing sedation, whereas 120 mg significantly impairs cognition .

- Analytical Robustness : Full factorial design confirmed 1D-UV method robustness against variables like wavelength (±2 nm) and temperature (±2°C) .

Biological Activity

Dropropizine is a peripherally acting cough suppressant primarily used to alleviate non-productive coughs. Its mechanism of action and therapeutic efficacy have been the subject of various studies, particularly focusing on its effectiveness compared to other antitussive agents. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data comparisons.

This compound functions as a cough suppressant by acting on peripheral receptors rather than central nervous system pathways, which is a distinguishing feature compared to traditional central antitussives. This peripheral action minimizes the risk of sedation, making it a suitable choice for patients who require relief from coughing without significant drowsiness.

Overview of Clinical Trials

Numerous clinical trials have assessed the efficacy and tolerability of this compound in both adult and pediatric populations. Below is a summary table of key studies:

Comparative Efficacy

This compound has been compared to other antitussive medications such as dextromethorphan and cloperastine in various studies:

- Dextromethorphan : In a study involving 209 adults, both this compound and dextromethorphan significantly decreased cough frequency; however, this compound demonstrated a faster onset of action and improved nighttime cough relief .

- Levothis compound : A meta-analysis indicated that levothis compound was more effective than cloperastine and codeine in resolving cough symptoms in children .

Safety Profile

The safety profile of this compound has been generally favorable, with mild gastrointestinal symptoms reported in clinical trials. The incidence of somnolence was noted to be higher in patients receiving this compound compared to those on levothis compound, although this difference was not statistically significant .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A pediatric patient with chronic non-productive cough showed significant improvement after three days of treatment with this compound, with no adverse effects reported.

- Case Study 2 : An adult patient with acute bronchitis experienced marked relief from coughing spells after initiating therapy with this compound, facilitating better sleep quality.

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying Dropropizine in pharmaceutical formulations, and how should method validation parameters be optimized?

A1. High-performance liquid chromatography with ultraviolet detection (HPLC/UV) is the most widely validated technique for this compound quantification in tablets and syrups . Key validation parameters include:

- Linearity : Test across 50–150% of the target concentration (e.g., 10–30 µg/mL) with R² > 0.994.

- Precision : Intraday and interday relative standard deviation (RSD) should be ≤2% for repeatability.

- Accuracy : Recovery rates of 98–102% via spiked placebo analysis.

- Specificity : Confirm no interference from excipients using forced degradation studies (acid/alkaline hydrolysis, oxidation) .

Q. Q2. How should researchers design in vivo studies to evaluate this compound’s antitussive efficacy while minimizing confounding factors?

A2. Follow these guidelines:

- Animal models : Use guinea pigs or cats exposed to citric acid/capsaicin-induced cough. Measure cough frequency and latency periods .

- Dose selection : Base doses on human equivalents (e.g., 10 mg/kg in rodents) adjusted via allometric scaling.

- Control groups : Include positive controls (e.g., codeine) and vehicle controls (e.g., 5% DMSO + PEG300) to isolate drug-specific effects .

- Blinding : Randomize treatment assignments and employ double-blind protocols to reduce bias .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s genotoxicity data between in vitro and in vivo models?

A3. Discrepancies arise from metabolic activation differences:

- In vitro assays : Use S9 liver microsomal fractions to simulate metabolic conversion. For example, this compound shows weak mutagenicity in Ames tests with S9 but not in mammalian cells (e.g., V79/EUE) .

- In vivo follow-up : Conduct micronucleus tests in bone marrow or Comet assays in lung tissue (target organ for antitussives).

- Mechanistic studies : Apply transcriptomics to identify oxidative stress or DNA repair pathways modulated by this compound metabolites .

Q. Q4. What chiral separation techniques are optimal for isolating this compound enantiomers, and how does stereochemistry impact pharmacokinetic profiling?

A4.

- Techniques : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC. Mobile phases with ethanol/hexane/isopropylamine (90:10:0.1 v/v) achieve baseline resolution (resolution factor >1.5) .

- PK implications : Levothis compound (S-enantiomer) exhibits faster absorption (Tmax 1.2 hrs vs. 2.1 hrs for R-form) and higher bioavailability (AUC 1.3x) in plasma . Validate enantiomer-specific assays using mass spectrometry (LC-MS/MS) with deuterated internal standards .

Q. Q5. How can researchers address the limited availability of this compound pharmacokinetic data in special populations (e.g., renal impairment)?

A5.

- Study design : Conduct a parallel-group trial with stratified cohorts (normal vs. moderate/severe renal impairment). Measure creatinine clearance (CrCl) and adjust dosing intervals based on AUC0–24 changes .

- Analytical challenges : Quantify this compound and metabolites (e.g., N-oxide derivatives) in urine using solid-phase extraction paired with UPLC-QTOF to enhance sensitivity (LOQ ≤5 ng/mL) .

- Ethical compliance : Obtain informed consent with explicit disclosure of metabolite retention risks in impaired populations .

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s antitussive studies with small sample sizes?

A6.

- Non-parametric tests : Use Friedman ANOVA for repeated measures (e.g., cough frequency at 0, 1, 2 hrs post-dose) followed by Dunn’s post hoc test .

- Bayesian hierarchical models : Incorporate prior data (e.g., historical ED50 values) to improve parameter estimation in underpowered studies .

- Power analysis : Predefine effect sizes (e.g., ≥30% reduction in cough frequency) and use simulation tools (e.g., R’s

pwrpackage) to determine minimum n required .

Q. Q7. How should researchers standardize this compound purity assessments for compliance with pharmacopeial monographs?

A7.

- Reference standards : Source USP/EP-certified this compound (CAS 17692-31-8) and validate against in-house batches via differential scanning calorimetry (DSC) and <sup>1</sup>H-NMR .

- Impurity profiling : Use HPLC-PDA at 220 nm to detect synthesis byproducts (e.g., phenylpiperazine derivatives). Limit unknown impurities to ≤0.1% per ICH Q3A guidelines .

- Stability studies : Conduct accelerated degradation (40°C/75% RH for 6 months) to establish shelf-life and storage conditions (e.g., desiccated, ≤25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.